molecular formula C12H18N2S B5550624 N-benzyl-N'-(tert-butyl)thiourea CAS No. 14327-01-6

N-benzyl-N'-(tert-butyl)thiourea

Cat. No. B5550624
CAS RN: 14327-01-6
M. Wt: 222.35 g/mol
InChI Key: RLTDXTUGGXRDEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-benzyl-N'-(tert-butyl)thiourea derivatives involves several steps, including condensation and hydrogenation reactions. A notable method includes the condensation of benzaldehyde with alkylamines in aliphatic alcohols, followed by the hydrogenation of the resulting Schiff base in the presence of transition metal catalysts. This process highlights the challenges in achieving high purity and yield due to side hydrolytic processes and the formation of by-products such as benzyl alcohol and toluene, which can impair the purity of the target product (Bazanov et al., 2009).

Molecular Structure Analysis

N-benzyl-N'-(tert-butyl)thiourea derivatives exhibit distinct molecular structures that have been characterized using various spectroscopic and crystallographic techniques. The structure-activity relationship studies of thiourea derivatives reveal that specific groups within the molecule, such as the methanesulfonamido group, play a crucial role in their biological activity and interaction with receptors, indicating the importance of molecular structure in determining their chemical properties and reactivity (Park et al., 2004).

Chemical Reactions and Properties

Thiourea derivatives, including N-benzyl-N'-(tert-butyl)thiourea, participate in various chemical reactions, contributing to their wide range of applications. These compounds have been studied for their antifungal and antimicrobial activities, demonstrating their potential in medical and agricultural fields. The antifungal activities of thiourea derivatives against fungi and yeast highlight their potential as bioactive compounds (del Campo et al., 2004).

Physical Properties Analysis

The physical properties of N-benzyl-N'-(tert-butyl)thiourea derivatives, such as melting points, solubility, and crystalline structure, are essential for understanding their behavior in different environments and applications. The synthesis and characterization studies often include detailed analysis of these properties to optimize the synthesis process and improve the purity and yield of the final products.

Chemical Properties Analysis

The chemical properties of N-benzyl-N'-(tert-butyl)thiourea derivatives, including their reactivity, stability, and interactions with other molecules, are critical for their application in various fields. Studies have explored the synthesis and virtual screening of thiourea derivatives as anticancer candidates, indicating their potential in drug discovery and therapeutic applications. The interaction of thiourea derivatives with metal ions to form complexes has also been investigated, showing increased lipophilicity and activity due to effective permeability (Ruswanto et al., 2021).

Scientific Research Applications

Catalysis and Material Science

Thiourea derivatives have been instrumental in catalysis, particularly in the synthesis of complex organic compounds and materials. For instance, the synthesis and characterization of bis-(4-(tert-butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex as an anticancer candidate demonstrated how thiourea derivatives could form complexes with metals to enhance their pharmacological activities. This process involves the chelation of thiourea derivatives with metal ions, significantly improving the lipophilicity and permeability of the resulting compounds (Ruswanto et al., 2021). Similarly, sulfur-containing palladacycles derived from the ortho-metalation of benzylic tert-butyl thioethers have shown excellent catalytic precursors for the Suzuki cross-coupling reaction of aryl bromides and chlorides, demonstrating the utility of thiourea derivatives in facilitating mild reaction conditions in organic synthesis (Danilo Zim et al., 2000).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, thiourea derivatives have been explored for their potential in drug discovery, particularly as anticancer agents. The study by Ruswanto et al. (2021) not only explored the synthesis of a metal complex but also its interaction with biological targets, suggesting the potential of thiourea derivatives in the development of novel anticancer therapies. Additionally, the design, synthesis, and in vitro and in silico evaluation of new N′-Benzylidene-4-tert-butylbenzohydrazide derivatives as potent urease inhibitors highlight the role of thiourea derivatives in discovering new therapeutic agents. These compounds demonstrated significant inhibitory activities, underscoring the importance of thiourea frameworks in medicinal chemistry (Sajjad Ahmad et al., 2022).

Environmental Science

Thiourea derivatives have also found applications in environmental science, particularly in the removal of pollutants. The extraction of benzene or thiophene from n-heptane using ionic liquids is one example where thiourea-based compounds have been utilized to study the interactions between pollutants and potential extractive solvents. This research provides insights into the solubility and structural organization of thiophene or benzene in ionic liquids, contributing to the development of more efficient methods for pollutant removal (Anne-Laure Revelli et al., 2010).

properties

IUPAC Name

1-benzyl-3-tert-butylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-12(2,3)14-11(15)13-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTDXTUGGXRDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350276
Record name ST056035
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-t-butylthiourea

CAS RN

14327-01-6
Record name ST056035
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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